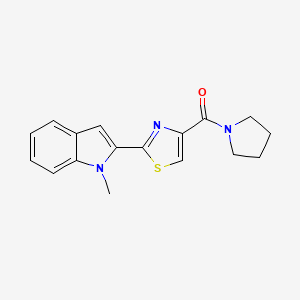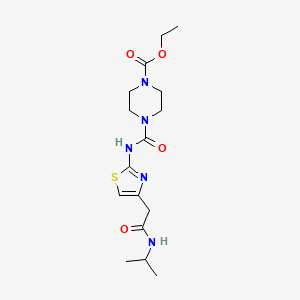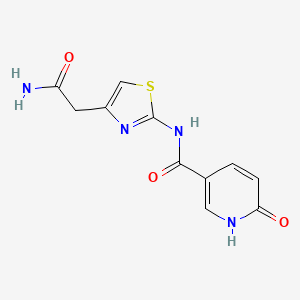![molecular formula C6H8ClI B2992971 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2242694-05-7](/img/structure/B2992971.png)
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentane (BCP) is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . BCPs have been demonstrated to be bioisosteres of the phenyl ring . They have found increased use in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule . The structure of BCP has been used as an unusual bioisostere for a phenyl ring .Chemical Reactions Analysis
BCPs have been extensively investigated in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Physical and Chemical Properties Analysis
BCPs are highly strained molecules . They have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds . They can also decrease non-specific binding of lead compounds .Aplicaciones Científicas De Investigación
Metal-Halogen Exchange and Elimination Reactions
1-Iodobicyclo[1.1.1]pentane engages cleanly with t-butyllithium through a metal-halogen exchange process to yield 1-lithiobicyclo[1.1.1]pentane, demonstrating the importance of the halogen in reactions involving metal halogen exchange versus 1,3-elimination processes. This finding underscores the reactivity of halogenated bicyclo[1.1.1]pentanes towards organometallic reagents, with 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon bicyclo[1.1.1]pentane being inert to t-butyllithium, highlighting the specificity of halogen reactivity in these frameworks (E. W. Della & Dennis K. Taylor, 1991).
Synthesis and Applications in Medicinal Chemistry
Bicyclo[1.1.1]pentan-1-amine, derived from 1-azido-3-iodobicyclo[1.1.1]pentane, serves as a critical moiety in medicinal chemistry. The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane presents a versatile route to this compound, offering a scalable alternative for its synthesis. This work emphasizes the potential of halogenated bicyclo[1.1.1]pentanes as intermediates in developing pharmaceuticals and the exploration of new synthetic pathways for complex amines (Yi Ling Goh et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 1-(Chloromethyl)-3-iodobicyclo[11It’s worth noting that bicyclo[111]pentane (BCP) derivatives, to which this compound belongs, are known to be high-value bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . These properties suggest that the compound could interact with a variety of biological targets.
Mode of Action
The specific mode of action of 1-(Chloromethyl)-3-iodobicyclo[11The unique structure of bcp derivatives allows them to mimic the geometry and substituent exit vectors of a benzene ring . This suggests that the compound could interact with its targets in a manner similar to these bioisosteres.
Pharmacokinetics
The pharmacokinetics of 1-(Chloromethyl)-3-iodobicyclo[11Bcp derivatives are generally known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGHRKAOSWIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)
![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)
